ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methanesulfonate (EMS) is recognized as an alkylating agent involved in mutagenic and carcinogenic processes. It has a notable role in chemical synthesis and genetic studies due to its reactivity and effects on DNA.
Synthesis Analysis
The synthesis and characterization of EMS-related compounds involve reactions with various sulfonate and phosphonate ligands, leading to the formation of complex structures. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid, showing the versatility of methanesulfonate in forming self-assemblies with potential applications in materials science (Shankar et al., 2011).
Molecular Structure Analysis
The molecular and supramolecular structures of EMS derivatives demonstrate varied bonding modes and arrangements. For instance, studies on N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds reveal differences in molecular conformations and interactions, highlighting the impact of structural variations on chemical behavior (Jacobs et al., 2013).
Chemical Reactions and Properties
EMS is known for its mutagenic properties, affecting genetic material by inducing mutations through alkylation of DNA. This reactivity underlines its significance in genetic research and its potential hazards (Sega, 1984).
Physical Properties Analysis
The analysis of EMS's physical properties, such as its vibrational spectra, provides insights into its stability and conformational preferences. Studies using density functional theory and spectroscopic methods reveal details about its electronic structure and molecular vibrations, offering clues to its reactivity and interactions with biological molecules (Tuttolomondo et al., 2005).
Chemical Properties Analysis
The chemical behavior of EMS, including its interaction with nucleic acids and role in inducing genetic mutations, has been extensively studied. These interactions are critical for understanding its mutagenic potential and applications in molecular biology (Farrance & Ivarie, 1985).
Scientific Research Applications
Physicochemical Properties and Ecotoxicity
A study by Sardar et al. (2018) synthesized protic ionic liquids (PILs) using camphorsulfonate anion with different cations, including a structure similar to the queried chemical. These PILs were characterized for their physicochemical properties, such as density, viscosity, and thermal degradation. The ILs showed strong Brönsted acidities and were tested for toxicity against human pathogenic bacteria, indicating potential applications in green chemistry and environmental toxicity assessment (Sardar et al., 2018).
Synthesis and Chemical Reactions
Bondar' et al. (2001) reported on the synthesis and chemical reactions involving structures similar to the queried compound. Specifically, the study focused on dehydration reactions and the formation of compounds with potential applications in organic synthesis and materials science (Bondar' et al., 2001).
Molecular Mechanics Calculations
Allinger et al. (1991) conducted molecular mechanics (MM3) calculations on sulfides, including compounds structurally related to the queried chemical. This study's findings are relevant to understanding the molecular properties and interactions of such compounds, which could be crucial in designing new materials and studying their physical properties (Allinger et al., 1991).
Environmental Monitoring and Safety
Lee et al. (2003) developed a new method for determining methanesulfonic acid esters, showcasing the importance of these compounds in environmental monitoring and safety. This study underscores the potential applications of related compounds in detecting and quantifying pollutants (Lee et al., 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-FFFFSGIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.